2,3-Diamino-2-butenedinitrile

Description

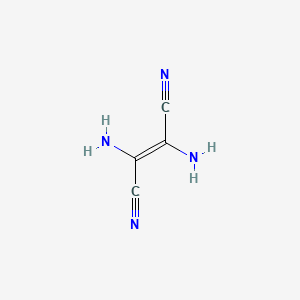

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-diaminobut-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZSNGJNFHWQDC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=C(/C#N)\N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Diamino-2-butenedinitrile: Synthesis, Properties, and Applications

Abstract

2,3-Diamino-2-butenedinitrile, also known as diaminomaleonitrile (DAMN), is a highly functionalized and versatile organic compound.[1][2] As a tetramer of hydrogen cyanide, it holds significant interest in the field of prebiotic chemistry as a potential precursor to the building blocks of life.[1] Beyond its theoretical importance, DAMN serves as a valuable and readily available synthon for a wide array of heterocyclic compounds, finding applications in medicinal chemistry, materials science, and the synthesis of dyes and pigments.[2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Hydrogen Cyanide Tetramer

First isolated in 1873 as an impure black solid from the polymerization of hydrogen cyanide, this compound was later identified as the tetramer (HCN)₄.[1] Its structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, makes it a reactive and versatile building block in organic synthesis.[2][6] The cis-configuration of the amino groups was confirmed in 1928.[1]

The significance of DAMN extends to the origins of life, with proposals dating back to the 1960s suggesting it as a key intermediate in the prebiotic synthesis of nucleobases.[1] Photochemical rearrangement of DAMN can lead to the formation of 4-aminoimidazole-5-carbonitrile (AICN), a direct precursor to purines.[1][7] This potential role in abiogenesis continues to be an active area of research.[1][8][9][10]

In the realm of synthetic chemistry, DAMN's reactivity is comparable to that of o-phenylenediamine, making it a valuable precursor for a variety of heterocyclic systems including imidazoles, pyrazines, purines, and pyrimidines.[2][6] Its utility in the development of novel pharmaceuticals, functional materials, and dyes underscores its importance in modern chemical research.[3][4][5][11]

Synthesis of this compound

The primary and most fundamental route to this compound is the oligomerization of hydrogen cyanide (HCN).[1][2] This process is often catalyzed by a base and can be performed in various solvents. Industrial-scale synthesis aims to optimize yield and reaction time by employing polar aprotic solvents and basic catalysts.[12]

A common laboratory-scale synthesis avoids the direct handling of large quantities of hazardous hydrogen cyanide by utilizing a precursor. One such method involves the cyanation of aminomalononitrile p-toluenesulfonate.[13]

General Reaction Scheme: From Hydrogen Cyanide

The base-catalyzed tetramerization of hydrogen cyanide is a complex process believed to proceed through a series of nucleophilic additions. The overall transformation can be represented as:

4 HCN → C₄H₄N₄

Laboratory Scale Synthesis from Aminomalononitrile p-toluenesulfonate

This method provides a convenient and safer laboratory preparation of DAMN.[13]

-

Reaction Principle: The reaction involves the displacement of the p-toluenesulfonate group from aminomalononitrile by cyanide ions, followed by in-situ dimerization to form diaminomaleonitrile.

-

Experimental Protocol:

-

A cooled (0°C) and stirred suspension of aminomalononitrile p-toluenesulfonate in water is prepared. The preparation should be conducted in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide.[13]

-

An aqueous solution of sodium cyanide is added to the suspension.

-

After a short reaction time (approximately one minute), the precipitated product is collected by filtration and washed with ice-cold water.[13]

-

The crude product is then immediately recrystallized from boiling isobutyl alcohol with the aid of activated carbon to yield white needles of this compound.[13]

-

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₄ | [1][2][14] |

| Molecular Weight | 108.10 g/mol | [14][15] |

| Appearance | Brown or white crystalline powder | [1][4][14] |

| Melting Point | 178-179 °C | [1][3][4][5] |

| Solubility | Soluble in methanol, ethanol, DMF; slightly soluble in water and dioxane; insoluble in acetone, benzene, xylene, and carbon disulfide. | [4][14] |

| Density | 1.36 g/cm³ | [3][5] |

| IUPAC Name | (2Z)-2,3-Diaminobut-2-enedinitrile | [1][14] |

| CAS Number | 1187-42-4 | [1][2] |

Spectral Data:

-

¹H NMR: Spectral data for this compound is available and can be found in various databases.[14][16][17]

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound has been documented.[18]

Chemical Reactivity and Applications

This compound is a versatile reagent in organic chemistry, primarily due to the presence of its vicinal amino and nitrile functional groups.[11] This arrangement allows for the construction of a wide variety of heterocyclic ring systems.

Prebiotic Chemistry and the Origin of Life

DAMN is a cornerstone molecule in many prebiotic chemical theories.[1] Its formation from the oligomerization of hydrogen cyanide, a simple molecule believed to be abundant on early Earth, makes it a plausible precursor for more complex biomolecules.[1][19][20]

-

Synthesis of Purines: A key reaction in this context is the photochemical isomerization of DAMN to diaminofumaronitrile (DAFN), which can then cyclize to form 4-aminoimidazole-5-carbonitrile (AICN).[1][7][10] AICN is a well-established precursor for the synthesis of purines such as adenine and guanine.[21]

Caption: Versatility of DAMN in heterocyclic synthesis.

Applications in Drug Development and Materials Science

The diverse heterocyclic scaffolds accessible from DAMN are of significant interest in medicinal chemistry. [2][3]Many of these ring systems are present in biologically active molecules and approved drugs. The nitrile groups themselves can act as important pharmacophores. [22]

-

Pharmaceutical Intermediates: DAMN is a key intermediate in the synthesis of various pharmaceuticals. [3][5][23]Its derivatives have been investigated for a range of biological activities.

-

Antiviral Agents: Recent research has explored the synthesis of purine and imidazole derivatives from DAMN and its precursors with activity against viruses such as influenza A. [24][25]* Functional Materials: DAMN and its derivatives are used in the synthesis of dyes, pigments, and polymers with interesting optical and electronic properties. [3][5][11]For example, Schiff bases derived from DAMN can exhibit aggregation-enhanced emission features. [4]It is also a precursor for porphyrazines which have potential in optical sensor technology. [11]

Experimental Protocols

Synthesis of this compound from Aminomalononitrile p-toluenesulfonate

This protocol is adapted from Organic Syntheses. [13] Caution: This preparation should be carried out in a well-ventilated fume hood as hydrogen cyanide may be evolved. [13]

-

Materials:

-

Aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mole)

-

Sodium cyanide (10.0 g, 0.204 mole)

-

Deionized water

-

Isobutyl alcohol

-

Activated carbon (e.g., Darco)

-

Celite filter aid

-

-

Procedure:

-

In a suitable flask, prepare a suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 mL of water. Cool the stirred suspension to 0°C in an ice bath.

-

Prepare a solution of 10.0 g of sodium cyanide in 30 mL of ice-cold water.

-

Add the sodium cyanide solution to the stirred suspension.

-

One minute after the addition of the sodium cyanide, collect the precipitated product by vacuum filtration and wash it with 20 mL of ice-cold water. The product may darken on long standing, so proceed to the next step promptly. [13] 5. Immediately dissolve the solid in 30 mL of boiling isobutyl alcohol.

-

Add 0.4 g of activated carbon to the boiling solution and stir. Use no more than the recommended amount of carbon as the product is strongly adsorbed. [13] 7. Rapidly filter the hot mixture through a bed of 10 g of Celite filter aid. Wash the filter cake with 10 mL of hot isobutyl alcohol.

-

Allow the filtrate to cool to crystallize the product.

-

Collect the crystalline product by filtration and wash with 10 mL of isobutyl alcohol.

-

The expected yield is 0.95–1.1 g of white needles with a melting point of 181–183°C (dec.). [13]

-

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. [5][26]Contact with acids can liberate very toxic gas (hydrogen cyanide). [26]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [5][27][28]In case of inadequate ventilation, wear respiratory protection. [28]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [28]Avoid formation of dust and aerosols. [28]Keep away from heat and open flames. [29]* Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. [4][28]It is sensitive to prolonged exposure to air and light. [4][14]* First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention. [26][27] * If on Skin: Wash with plenty of soap and water. [26][27] * If Inhaled: Move the person to fresh air. [28] * If in Eyes: Rinse cautiously with water for several minutes. [27] Always consult the latest Safety Data Sheet (SDS) before handling this compound. [26][28]

-

Conclusion

This compound is a molecule of dual significance. It plays a pivotal role in theories concerning the chemical origins of life and serves as a highly valuable and versatile building block in modern organic synthesis. Its ability to be transformed into a vast array of heterocyclic compounds ensures its continued importance in the fields of drug discovery, materials science, and beyond. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher looking to exploit the synthetic potential of this remarkable compound.

References

-

Diaminomaleonitrile | C4H4N4 | CID 2723951 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Diaminomaleonitrile - Wikipedia. (n.d.). Retrieved from [Link]

-

diaminomaleonitrile (hydrogen cyanide tetramer) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

The prebiotic chemistry of nucleotides - NASA Technical Reports Server (NTRS). (1984). Retrieved from [Link]

-

Diaminomaleonitrile - Telematique Limited. (n.d.). Retrieved from [Link]

-

2,3-diamino-,(Z)-2-Butenedinitrile - ChemBK. (n.d.). Retrieved from [Link]

-

Prebiotic synthesis and reactions of nucleosides and nucleotides - PubMed. (1983). Retrieved from [Link]

-

Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. (2021). Retrieved from [Link]

-

Diaminomaleonitrile Six Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

Diaminomaleonitrile,DAMN - ChemBK. (n.d.). Retrieved from [Link]

-

Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed. (2014). Retrieved from [Link]

-

Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC - NIH. (n.d.). Retrieved from [Link]

-

2,3-Diaminobut-2-enedinitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

-

2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed. (2022). Retrieved from [Link]

- US3701797A - Process for preparing diaminomaleonitrile - Google Patents. (n.d.).

-

Diaminomaleonitrile (DAMN)-Based Salen-Type Cobalt Complexes as Cyclable Sensors for H2S/HS–: Biological Applications | Inorganic Chemistry - ACS Publications. (2025). Retrieved from [Link]

-

Cas 1187-42-4,2,3-Diaminomaleonitrile - LookChem. (n.d.). Retrieved from [Link]

-

(2Z)-2,3-diamino-2-butenedinitrile - 1187-42-4, C4H4N4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]

-

Diaminomaleonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Diaminomaleonitrile - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds | ACS Omega - ACS Publications. (2022). Retrieved from [Link]

-

Safety data sheet According to Regulation n. 1907/2006 and Regulation 878/2020 - Faggi.it. (n.d.). Retrieved from [Link]

-

Diaminomaleonitrile | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Phototransformations of this compound (DAMN) Monomers Isolated in Low-Temperature Argon Matrix - MDPI. (2022). Retrieved from [Link]

-

Diaminomaleonitrile | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Butenedinitrile, 2,3-diamino-, (2Z)- - Substance Details - SRS - EPA. (n.d.). Retrieved from [Link]

-

Prebiotic syntheses of purines and pyrimidines - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino - Semantic Scholar. (2023). Retrieved from [Link]

-

Abiogenesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 2. telematique.co.uk [telematique.co.uk]

- 3. chembk.com [chembk.com]

- 4. Diaminomaleonitrile Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. Prebiotic synthesis and reactions of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3701797A - Process for preparing diaminomaleonitrile - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Diaminomaleonitrile | C4H4N4 | CID 2723951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,3-Diaminobut-2-enedinitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. Diaminomaleonitrile(1187-42-4) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Abiogenesis - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lookchem.com [lookchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. faggi.it [faggi.it]

- 28. chemicalbook.com [chemicalbook.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

Diaminomaleonitrile: A Cornerstone of Prebiotic Chemistry and a Versatile Synthon for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminomaleonitrile (DAMN), a seemingly simple molecule with the formula C₄H₄N₄, holds a significant position at the crossroads of prebiotic chemistry and modern synthetic organic chemistry. As a tetramer of hydrogen cyanide (HCN), it is a key player in theories concerning the origin of life, acting as a plausible precursor to essential biomolecules. Beyond its prebiotic significance, DAMN's unique structure, featuring a carbon-carbon double bond flanked by two amino and two nitrile groups, makes it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds, polymers, and materials with valuable applications in medicine and materials science. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this remarkable compound, with a focus on providing practical insights for researchers in drug development and related fields.

A Journey Through Time: The Discovery and Elucidation of Diaminomaleonitrile

The story of diaminomaleonitrile begins in 1873, when it was first isolated as an impure black solid from the polymerization of hydrogen cyanide.[1] Initially, it was simply recognized as a polymer of HCN with the formula (HCN)x. It took another half-century for its identity as a tetramer, (HCN)₄, to be established in 1923 through ebullioscopy.[1] The plot thickened as chemists worked to unravel its precise molecular structure. A crucial piece of the puzzle fell into place in 1928 when its reaction with glyoxal yielded 2,3-diaminopyrazine, confirming the cis-configuration of the amino groups.[1] Finally, in 1955, the definitive structure of diaminomaleonitrile was confirmed, distinguishing it from its isomer, aminoiminosuccinonitrile (AISN).[1] This foundational work paved the way for decades of research into the chemistry and profound implications of this intriguing molecule.

Synthesis of Diaminomaleonitrile: From Prebiotic Plausibility to Laboratory Practice

The formation of diaminomaleonitrile from the oligomerization of hydrogen cyanide is a process of great interest, not only for its prebiotic implications but also for its practical utility in the laboratory and industry.[1] Several synthetic routes have been developed, ranging from the direct polymerization of HCN to more controlled laboratory-scale preparations.

Synthesis from Hydrogen Cyanide

The tetramerization of hydrogen cyanide is a common method for producing DAMN. This process is typically base-catalyzed and can be carried out in various solvents.[2][3]

Table 1: Representative Conditions for the Synthesis of DAMN from Hydrogen Cyanide

| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Sodium Cyanide (NaCN) | Dimethylformamide (DMF) | 70 | 4 | 61 | [2] |

| Potassium Cyanide (KCN) | Dimethylformamide (DMF) | 70 | 4 | 38 | [2] |

| Ammonia (NH₃) | Dimethyl Sulfoxide (DMSO) | 70 | 6 | 64 | [2] |

| Triethylamine | Toluene | 0-5 | 5 | - | [4] |

Note: Yields can vary significantly based on reaction scale and purification methods.

Laboratory Synthesis from Aminomalononitrile p-Toluenesulfonate

A convenient and safer laboratory-scale synthesis of DAMN avoids the direct handling of large quantities of hydrogen cyanide by starting from aminomalononitrile p-toluenesulfonate.[5] This method, detailed in Organic Syntheses, provides a reliable procedure for obtaining high-purity DAMN.

Experimental Protocol: Synthesis of Diaminomaleonitrile from Aminomalononitrile p-Toluenesulfonate [5]

Caution: This preparation should be carried out in a well-ventilated fume hood as hydrogen cyanide may be evolved.

-

Reaction Setup: In a flask equipped with a stirrer, suspend 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water and cool the mixture to 0°C in an ice bath.

-

Addition of Sodium Cyanide: Prepare a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice water and add it to the stirred suspension.

-

Isolation of Crude Product: One minute after the addition of the sodium cyanide solution, collect the precipitated product by filtration and wash it with 20 ml of ice water. The product may darken on standing.

-

Recrystallization: Immediately dissolve the crude solid in 30 ml of boiling isobutyl alcohol.

-

Decolorization: Add 0.4 g of activated carbon (e.g., Darco) to the boiling solution and stir. Use activated carbon sparingly as the product can be strongly adsorbed.

-

Filtration: Rapidly filter the hot mixture through approximately 10 g of a filter aid (e.g., Celite). Wash the filter cake with 10 ml of hot isobutyl alcohol.

-

Crystallization and Final Product: Allow the filtrate to cool, which will cause the product to crystallize. Collect the white needles by filtration and wash them with 10 ml of isobutyl alcohol. The expected yield is 0.95–1.1 g (22–26%), with a melting point of 181–183°C (with decomposition).

Physicochemical and Spectroscopic Properties

Diaminomaleonitrile is typically a white to brown crystalline powder.[6][7] Its unique structure gives rise to a distinct set of physical and spectroscopic characteristics that are crucial for its identification and for understanding its reactivity.

Table 2: Physical Properties of Diaminomaleonitrile

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₄ | [8] |

| Molar Mass | 108.104 g·mol⁻¹ | [8] |

| Appearance | White to brown crystalline powder | [6][7] |

| Melting Point | 178–179 °C (decomposes) | [8] |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in water; insoluble in benzene, acetone. | [6] |

Spectroscopic Data

The spectroscopic signature of DAMN is key to its characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum of DAMN is simple due to its symmetry. In a solvent like DMSO-d₆, the amino protons typically appear as a broad singlet.[6]

Table 3: ¹H NMR Data for Diaminomaleonitrile in DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference 7.94 broad s 4H -NH₂ [6] -

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Table 4: ¹³C NMR Data for Diaminomaleonitrile

Chemical Shift (δ) ppm Assignment Reference 113.7, 112.9 C≡N [6] 103.9, 126.9 C=C [6] -

Infrared (IR) Spectroscopy: The IR spectrum of DAMN shows characteristic absorption bands for the amino and nitrile functional groups.

Table 5: Key IR Absorption Bands for Diaminomaleonitrile

Wavenumber (cm⁻¹) Vibration Functional Group Reference 3419, 3302, 3162 N-H stretch Amino (-NH₂) [6] 2240, 2205 C≡N stretch Nitrile (-CN) [6]

The Prebiotic Significance of Diaminomaleonitrile: A Pathway to the Building Blocks of Life

One of the most fascinating aspects of diaminomaleonitrile is its proposed role in the prebiotic synthesis of nucleobases, the fundamental components of RNA and DNA.[1][8] The "HCN world" hypothesis posits that oligomers of hydrogen cyanide, like DAMN, were key intermediates in the chemical evolution that led to life.

The Photochemical Link to Purines

A critical step in the proposed prebiotic synthesis of purines is the photochemical rearrangement of diaminomaleonitrile to 4-aminoimidazole-5-carbonitrile (AICN).[1][8] Under the influence of UV light, DAMN can isomerize to its trans isomer, diaminofumaronitrile (DAFN), which can then cyclize to form AICN.

Caption: Proposed photochemical pathway from DAMN to adenine.

AICN is a crucial intermediate, as it can subsequently react with another molecule of hydrogen cyanide or its derivatives to form purines such as adenine.[6] This series of reactions provides a plausible, non-enzymatic route to the formation of some of the most fundamental molecules of life.

Diaminomaleonitrile in Modern Organic Synthesis: A Versatile Synthon

The reactivity of diaminomaleonitrile, stemming from its vicinal amino groups and electron-withdrawing nitrile groups, makes it a powerful tool in the hands of synthetic organic chemists. It serves as a precursor for a vast array of heterocyclic compounds, many of which exhibit important biological activities.[9][10][11]

Synthesis of Heterocycles with Biological Activity

The ability of DAMN to react with various electrophiles has been exploited to synthesize a diverse range of heterocyclic systems, including imidazoles, pyrazines, and purines.[10] These scaffolds are prevalent in many pharmaceuticals.

Caption: DAMN as a versatile precursor for bioactive heterocycles.

-

Antiviral Agents: Derivatives of DAMN have shown promise as antiviral agents. For instance, multicomponent reactions involving DAMN or its precursors have been used to synthesize purine and diaminopurine analogues of peptide nucleic acids (PNAs) that exhibit significant inhibitory activity against the influenza A virus.[5][6]

-

Antichagasic Compounds: Schiff bases derived from diaminomaleonitrile have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Some of these compounds have shown potent inhibitory activity against the cruzain enzyme, a key target for anti-Chagas drug development.[2]

-

Antibacterial and Anticancer Potential: The inherent reactivity of DAMN allows for the synthesis of various Schiff bases and other derivatives that have been investigated for their antibacterial and anticancer properties.[2][12] The azomethine group (-HC=N-) in Schiff bases derived from DAMN is often implicated in their biological activity.

The Polymer Chemistry of Diaminomaleonitrile

Beyond its role in small molecule synthesis, diaminomaleonitrile can undergo self-polymerization under thermal or solvothermal conditions to produce nitrogen-rich polymers.[4][12][13] These polymers, often referred to as HCN polymers, possess interesting electronic and electrochemical properties, making them potential materials for applications in capacitors, semiconductors, and biosensors.[13]

The polymerization of DAMN is a complex process that can proceed through different mechanisms depending on the reaction conditions. Thermal polymerization in the bulk can involve a three-stage autocatalytic kinetic mechanism with the release of HCN and NH₃.[4] Solvothermal polymerization in different solvents can influence the reaction pathways and the properties of the resulting polymers.[13]

Caption: Polymerization of DAMN to form functional materials.

Conclusion

Diaminomaleonitrile is a molecule of profound dual significance. Its plausible formation in prebiotic environments and its role as a precursor to nucleobases provide a compelling glimpse into the chemical origins of life. Simultaneously, its rich and versatile chemistry makes it an invaluable tool for modern organic synthesis. For researchers in drug development and materials science, DAMN offers a readily accessible and highly functionalized building block for the creation of novel heterocyclic compounds and functional polymers. The continued exploration of diaminomaleonitrile's reactivity and applications promises to yield further exciting discoveries at the interface of fundamental science and applied technology.

References

-

Ferris, J. P.; Sanchez, R. A. diaminomaleonitrile (hydrogen cyanide tetramer). Org. Synth.1968 , 48, 60. [Link]

-

Roy, D.; Najafian, K.; von Ragué Schleyer, P. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions. Proc. Natl. Acad. Sci. U. S. A.2007 , 104 (44), 17272–17277. [Link]

-

Ruiz-Bermejo, M.; Zorzano, M.-P.; Osuna-Esteban, S. Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers (Basel)2023 , 15 (3), 535. [Link]

-

López-García, A.; Manjavacas, M.; Carrascosa, M.; et al. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega2024 . [Link]

-

Szabla, R.; Góra, R. W.; Sponer, J.; Sponer, J. E. Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. Chem. - Eur. J.2014 , 20 (9), 2515–2521. [Link]

-

Al-Azmi, A. Recent Developments in the Chemistry of Diaminomaleonitrile. Curr. Org. Synth.2015 , 12 (2), 110–135. [Link]

-

Hortelano, C.; García, M. P.; de la Fuente, J. L.; Ruiz-Bermejo, M. Thermal behavior and decomposition mechanism of ammonium perchlorate in the presence of C–N conjugated polymers based on diaminomaleonitrile. J. Therm. Anal. Calorim.2024 , 149, 2843–2855. [Link]

-

Al-Azmi, A. The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Molecules2022 , 27 (15), 4989. [Link]

- Okada, T.; Asai, N. Process for preparing diaminomaleonitrile. US3701797A, October 31, 1972.

- Method for preparing diaminomaleonitrile. CN104411680A, March 11, 2015.

-

Chaudhary, A. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Curr. Org. Synth.2022 , 19 (5), 616–642. [Link]

-

Diaminomaleonitrile. In Wikipedia; 2023. [Link]

-

Diaminomaleonitrile. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]

- 8. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. islandscholar.ca [islandscholar.ca]

- 11. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]

- 13. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

basic chemical properties of 2,3-Diamino-2-butenedinitrile

An In-Depth Technical Guide to the Basic Chemical Properties of 2,3-Diamino-2-butenedinitrile

Authored by a Senior Application Scientist

Introduction

This compound, more commonly known as diaminomaleonitrile (DAMN), is a cornerstone of modern organic synthesis. Identified by its CAS number 1187-42-4, this compound is structurally unique, featuring two amino and two nitrile groups bonded to a central carbon-carbon double bond.[1][2] DAMN is a tetramer of hydrogen cyanide (HCN) and is recognized for its remarkable versatility as a readily accessible and cost-effective building block.[3][4] Its reactivity is often compared to that of o-phenylenediamine, making it a powerful precursor for a vast array of heterocyclic compounds.[3][4]

This guide provides an in-depth analysis of the fundamental chemical properties of DAMN, offering insights for researchers, scientists, and professionals in drug development and materials science. We will explore its structure, physicochemical and spectroscopic properties, synthesis, core reactivity, and key applications, including its significant role in prebiotic chemistry theories.[1]

Molecular Structure and Isomerism

This compound is an organic compound with the molecular formula C₄H₄N₄.[5] The molecule's core is a butene backbone with amino and nitrile functional groups at the 2 and 3 positions. The presence of the double bond gives rise to geometric isomerism.

-

(Z)-isomer (cis): This is the more common and stable isomer, known as diaminomaleonitrile (DAMN) . The amino groups are on the same side of the double bond.

-

(E)-isomer (trans): This isomer is known as diaminofumaronitrile (DAFN) .

DAMN can be converted to DAFN through photoisomerization.[6] The cis-configuration of DAMN is crucial for many of its cyclization reactions, where the proximity of the functional groups facilitates ring formation.

Caption: Simplified workflow for the synthesis of DAMN from hydrogen cyanide.

Reactivity and Synthetic Utility

DAMN's synthetic power stems from the strategic placement of its four reactive nitrogen centers (two amino and two nitrile groups). It exhibits weakly basic properties and serves as a versatile synthon for a wide range of heterocyclic compounds. [3][4] Core Reactivity Pathways:

-

Condensation and Cyclization: DAMN readily undergoes condensation reactions with 1,2-dicarbonyl compounds, α-haloketones, and other bifunctional reagents to yield a variety of heterocyclic systems, including:

-

Schiff Base Formation: The amino groups react with aromatic aldehydes to form Schiff bases, which are important intermediates in various organic syntheses. [3][7]

-

Photochemical Transformations: Under UV irradiation, DAMN can undergo a cis-trans isomerization to form diaminofumaronitrile (DAFN). [6]This can be followed by a photochemical rearrangement to produce 4-aminoimidazole-5-carbonitrile (AICN), a key precursor in the prebiotic synthesis of purine nucleobases. [1][6]

Caption: Core reactivity pathways of this compound (DAMN).

Industrial and Research Applications

The versatility of DAMN makes it indispensable across several high-impact sectors. [2]

-

Pharmaceutical Industry: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to efficiently construct complex heterocyclic scaffolds is leveraged to develop novel drugs. [2][8]* Agrochemicals: DAMN is a building block for creating more effective and targeted crop protection agents, functioning as a key component in the synthesis of pesticide intermediates. [2][5]* Dyes and Pigments: The compound is a starting material for high-performance dyes and pigments used in textiles, plastics, and coatings. [2][5][8]* Prebiotic Chemistry Research: DAMN is a molecule of great interest in abiogenesis studies. Its formation from HCN and subsequent conversion to amino acids and nucleobases under plausible early Earth conditions provide a potential route for the origin of life's building blocks. [1]

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful by inhalation, in contact with skin, and if swallowed. [5]It can cause skin and eye irritation. [9]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound. [5][9]* Handling: Use only in a well-ventilated area, such as a chemical fume hood. [9]Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [9] Always consult the material safety data sheet (MSDS) before use for complete safety and handling information.

References

- Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642.

- ChemicalBook. (2022). Uses of Diaminomaleonitrile. ChemicalBook.

- The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. (n.d.). Article.

- 2,3-diamino-,(Z)-2-Butenedinitrile. (n.d.). ChemBK.

- Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. PubMed.

- The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. (n.d.).

- Cas 1187-42-4, 2,3-Diaminomaleonitrile. (n.d.). LookChem.

- 2,3-Diamino-2-cyanosuccinonitrile. (n.d.). NMPPDB.

- Nowicka, E., et al. (2022). Phototransformations of this compound (DAMN)

- (2Z)-2,3-diamino-2-butenedinitrile. (n.d.). ChemSynthesis.

- 2,3-Diaminobut-2-enedinitrile Drug Inform

- Safety D

- Phototransformations of this compound (DAMN) Monomers Isolated in Low-Temperature Argon Matrix. (n.d.).

Sources

- 1. Uses of Diaminomaleonitrile_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. fishersci.com [fishersci.com]

diaminomaleonitrile as a tetramer of hydrogen cyanide

An In-depth Technical Guide to Diaminomaleonitrile: The Hydrogen Cyanide Tetramer as a Prebiotic Precursor and Synthetic Building Block

Authored by a Senior Application Scientist

Foreword

Diaminomaleonitrile (DAMN), the formal tetramer of hydrogen cyanide (HCN), stands as a molecule of profound significance at the intersection of prebiotic chemistry, materials science, and synthetic organic chemistry. First isolated in 1873 as an enigmatic black solid derived from HCN, it was not fully identified as the tetramer (HCN)₄ until 1923.[1] Its structure, featuring two amino and two nitrile groups on a central alkene backbone, imparts a unique reactivity profile that has positioned it as a key intermediate in theories on the origin of life and as a versatile synthon for a vast array of heterocyclic compounds.[1][2][3] This guide provides an in-depth exploration of DAMN, from its synthesis and fundamental chemical properties to its critical role in the abiogenesis of nucleobases and its modern applications in polymer science and drug development.

Physicochemical Properties and Identification

Diaminomaleonitrile is a white to brown crystalline solid, though it is often encountered as a brown powder due to its sensitivity to prolonged air exposure.[1][4][5] Its identity and purity are typically confirmed through a combination of spectroscopic and physical methods.

| Property | Value | Source(s) |

| Systematic Name | (2Z)-2,3-Diaminobut-2-enedinitrile | [1] |

| Common Names | DAMN, Hydrogen Cyanide Tetramer | [1] |

| CAS Number | 1187-42-4 | [1] |

| Molecular Formula | C₄H₄N₄ | [1] |

| Molar Mass | 108.104 g·mol⁻¹ | [1] |

| Melting Point | 178–179 °C (decomposes) | [1][5] |

| Appearance | White to brown crystalline powder | [1][4] |

| Solubility | Soluble in methanol, ethanol, DMF; slightly soluble in water; insoluble in benzene, acetone. | [5] |

Synthesis of Diaminomaleonitrile

The synthesis of DAMN is central to its study and application. While its formation via the direct oligomerization of hazardous hydrogen cyanide is of fundamental importance, safer and more practical laboratory-scale syntheses have been developed.

Base-Catalyzed Tetramerization of Hydrogen Cyanide

The formation of DAMN from HCN is a base-catalyzed process.[6] This pathway is highly significant in prebiotic chemistry models, as it demonstrates how a simple and abundant precursor (HCN) can spontaneously form a more complex and reactive molecule. The reaction can be catalyzed by various bases, including alkaline cyanides.[6]

Laboratory-Scale Synthesis from Aminomalononitrile

Causality: Direct handling of hydrogen cyanide is extremely hazardous. For laboratory research, a safer and more convenient method is paramount. The following protocol, adapted from Organic Syntheses, utilizes the more stable salt, aminomalononitrile p-toluenesulfonate, and sodium cyanide.[7] This approach generates the reactive species in situ, minimizing risk while providing good yields of DAMN.

Protocol:

-

Warning: This preparation should be conducted in a well-ventilated chemical fume hood as hydrogen cyanide may be evolved.[7]

-

Preparation: Cool a suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 mL of water to 0°C in an ice bath with stirring.

-

Reaction: Prepare a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 mL of ice water and add it to the stirred suspension.

-

Isolation: Precisely one minute after the addition of sodium cyanide, collect the precipitated product by vacuum filtration. Immediately wash the solid with 20 mL of ice water.

-

Purification: Dissolve the crude solid immediately in 30 mL of boiling isobutyl alcohol. Add 0.4 g of activated carbon (Note: DAMN is strongly adsorbed; do not exceed this amount) and stir.

-

Filtration: Filter the hot mixture rapidly through a bed of filter aid (e.g., Celite). Wash the filter cake with 10 mL of hot isobutyl alcohol.

-

Crystallization: Allow the filtrate to cool, inducing crystallization. Collect the resulting white needles by filtration and wash with 10 mL of isobutyl alcohol. The expected yield is 0.95–1.1 g (22–26%).[7]

Chemical Reactivity and Mechanistic Pathways

The reactivity of DAMN is dominated by its four functional groups: two nucleophilic amino groups and two electrophilic nitrile groups, all conjugated with a central C=C double bond. This structure makes it an exceptionally versatile precursor.

Photochemical Isomerization: The Gateway to Purines

A cornerstone of DAMN's role in abiogenesis is its photochemical rearrangement under UV light. DAMN (the cis-isomer) isomerizes to diaminofumaronitrile (DAFN, the trans-isomer).[8] DAFN can then undergo further photochemical transformation to yield 4-aminoimidazole-5-carbonitrile (AICN).[1][9] AICN is a direct and crucial precursor to purines like adenine and guanine.[10][11] Quantum-chemical calculations suggest this deexcitation occurs on a sub-picosecond timescale, making it a highly efficient process on a prebiotic Earth.[8]

Polymerization: Formation of Advanced Materials

DAMN can undergo self-polymerization when thermally activated, either in the solid state, from a melt, or under solvothermal conditions.[12][13] This process yields C=N-based polymers with properties suitable for applications in capacitors, semiconductors, and biosensors.[12][13]

Causality in Solvent Choice: The choice of solvent is critical in solvothermal polymerization. While hydrothermal (aqueous) conditions work, they often lead to lower yields due to competing hydrolysis and oxidation side reactions.[12][13] Protic n-alcohols, such as n-pentanol or n-hexanol, have been shown to suppress these side reactions, leading to nearly quantitative yields of the desired polymer.[12][13][14] This insight is crucial for researchers aiming to produce high-purity DAMN-based polymers.

| Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) |

| Water | 80 | 24 | 15.6 |

| Methanol | 80 | 24 | 1.8 |

| Acetonitrile | 80 | 24 | 10.7 |

| n-Pentanol | 130 | 24 | 93.5 |

| n-Hexanol | 150 | 24 | 99.1 |

| Data adapted from López-García, A., et al., ACS Omega (2024).[12][14] |

Role as a Synthon for Heterocycles

With reactivity comparable to o-phenylenediamine, DAMN is a powerful building block for a wide variety of nitrogen-containing heterocyclic compounds.[3] It serves as a precursor for:

-

Imidazoles and Purines: As discussed in the prebiotic context.[1][9][15]

-

Pyrazines: Through condensation reactions with 1,2-dicarbonyl compounds like glyoxal.[1][3]

-

1,4-Diazepines and Schiff Bases: Used in the synthesis of various derivatives with applications in materials and medicinal chemistry.[9][16]

-

Other Systems: Including quinoxalines, triazoles, and porphyrazines.[3][17]

Applications in Drug Development and Materials Science

The unique chemical scaffold of DAMN makes it an attractive starting point for the development of novel compounds.

-

Pharmaceuticals: The heterocyclic cores (imidazoles, pyrazines, purines) accessible from DAMN are prevalent in many biologically active molecules and approved drugs.[2][3] Recent research has explored DAMN-derived imidazole and purine derivatives for antiviral activity, specifically against the influenza A virus.[18]

-

Materials Science: Polymers derived from DAMN are being investigated for their electronic properties.[13] Additionally, DAMN-based Schiff bases can be designed to have aggregation-enhanced emission features, making them suitable for use in sensors and optoelectronic devices.[5][9]

Safety and Handling

As a nitrile-containing compound that may be partially metabolized to cyanide, DAMN must be handled with appropriate precautions.[19]

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[19][20] Minimize dust generation and accumulation.[19][21] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[19]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[19][20] It should be protected from light.[19][21]

-

First Aid:

-

Inhalation: Move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[21]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[21]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[20]

-

Note to Physician: May be metabolized to cyanide. Always have a cyanide antidote kit available when working with cyanide compounds.[19]

-

Conclusion

From a simple tetramer of hydrogen cyanide implicated in the origins of life to a sophisticated building block in modern chemistry, diaminomaleonitrile continues to be a molecule of immense scientific interest. Its unique structure provides a direct link between the simplicity of prebiotic precursors and the complexity of biological heterocycles like adenine. For researchers, scientists, and drug development professionals, a thorough understanding of DAMN's synthesis, reactivity, and handling is essential to unlocking its full potential in creating novel materials, therapeutics, and a deeper understanding of our own chemical origins.

References

-

Diaminomaleonitrile - Wikipedia. Wikipedia. [Link]

-

Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. [Link]

-

Material Safety Data Sheet - Diaminomaleonitrile, 98%. Cole-Parmer. [Link]

- Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile.

-

Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. National Institutes of Health. [Link]

-

Diaminomaleonitrile. Telematique Limited. [Link]

-

2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. PubMed. [Link]

-

The photochemical synthesis of adenine and guanine from 4 molecules of... ResearchGate. [Link]

-

The prebiotic chemistry of nucleotides. PubMed. [Link]

-

Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Royal Society of Chemistry. [Link]

-

Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. PubMed. [Link]

-

Hydrogen cyanide chemistry. III. Synthesis of diiminosuccinonitrile and its conversion to diaminomaleonitrile. American Chemical Society Publications. [Link]

-

Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Publications. [Link]

-

Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI. [Link]

-

diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses. [Link]

-

Diaminomaleonitrile | C4H4N4. PubChem, National Institutes of Health. [Link]

-

Abiogenesis - Wikipedia. Wikipedia. [Link]

-

Diaminomaleonitrile. Chemdad Co., Ltd. [Link]

-

Liberation of Hydrogen Cyanide from Diaminomaleonitrile by Trichoderma sp. MB519. J-Stage. [Link]

-

Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. PubMed. [Link]

-

The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

-

Diaminomaleonitrile. ResearchGate. [Link]

-

Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions. Proceedings of the National Academy of Sciences. [Link]

-

Adenine Synthesis in a Model Prebiotic Reaction: Connecting Origin of Life Chemistry with Biology. Journal of Chemical Education. [Link]

Sources

- 1. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 2. telematique.co.uk [telematique.co.uk]

- 3. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Diaminomaleonitrile Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uses of Diaminomaleonitrile_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Diaminomaleonitrile | 1187-42-4 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. fishersci.com [fishersci.com]

- 21. Diaminomaleonitrile(1187-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Diaminomaleonitrile: A Central Intermediate in Prebiotic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, stands as a pivotal molecule in the field of prebiotic chemistry.[1] Its unique structure, featuring two amino groups and two nitrile groups on a central double bond, renders it a versatile precursor for a wide array of biologically significant molecules. This guide delves into the fundamental role of DAMN in the origin of life, exploring its synthesis under plausible prebiotic conditions and its subsequent transformations into the building blocks of life, including nucleobases, amino acids, and their polymers. We will examine the key chemical pathways, experimental evidence, and the causal logic behind the experimental designs that have solidified DAMN's position as a cornerstone in models of chemical evolution.

Introduction: The Prebiotic Puzzle and the Rise of a Key Intermediate

The quest to understand the origins of life is fundamentally a question of chemistry: how did the simple inorganic molecules abundant on the early Earth transform into the complex organic structures that underpin biology?[2] Prebiotic chemistry seeks to answer this by exploring plausible synthetic pathways for essential biomolecules.[3] Among the simple molecules thought to be present on the primitive Earth, hydrogen cyanide (HCN) has emerged as a particularly important precursor.[3] The polymerization of HCN gives rise to a variety of compounds, with diaminomaleonitrile (DAMN) being a well-recognized and crucial intermediate.[4][5] This guide will provide a comprehensive overview of the synthesis of DAMN and its multifaceted role in the prebiotic formation of life's essential components.

The Genesis of Diaminomaleonitrile: From Simple Precursors to a Versatile Building Block

The formation of DAMN from hydrogen cyanide is a critical first step in many prebiotic synthesis scenarios. This process is thought to have occurred in aqueous environments on the early Earth, potentially catalyzed by various factors.

The Pathway of HCN Polymerization

The oligomerization of HCN in a basic solution is the most cited pathway for DAMN formation.[6] This process is thought to proceed through a series of nucleophilic additions, leading to the formation of an HCN dimer, trimer, and ultimately the tetramer, DAMN.[3] The aminonitrile functionality of the intermediates plays a crucial role in the chain extension.

Below is a generalized workflow for the synthesis of DAMN from HCN, representing a plausible prebiotic scenario.

Caption: Plausible pathway for DAMN synthesis from HCN.

Experimental Protocol: Laboratory Synthesis of Diaminomaleonitrile

A common laboratory method for the preparation of DAMN avoids the direct use of hazardous hydrogen cyanide gas by starting from aminomalononitrile p-toluenesulfonate.[7]

Materials:

-

Aminomalononitrile p-toluenesulfonate

-

Sodium cyanide (NaCN)

-

Deionized water

-

Isobutyl alcohol

-

Activated carbon (e.g., Darco)

-

Celite filter aid

Procedure: [7]

-

A suspension of aminomalononitrile p-toluenesulfonate in water is cooled to 0°C with stirring.

-

A solution of sodium cyanide in ice water is added to the suspension.

-

The precipitated product is collected by filtration and washed with ice water.

-

The crude product is immediately dissolved in boiling isobutyl alcohol.

-

A small amount of activated carbon is added to the solution for decolorization.

-

The hot solution is filtered through Celite to remove the carbon.

-

The filtrate is cooled to allow for crystallization of DAMN.

-

The crystalline product is collected by filtration and washed with isobutyl alcohol.

Causality in Experimental Choices:

-

Use of Aminomalononitrile p-toluenesulfonate: This stable salt of the HCN trimer serves as a safer starting material than gaseous HCN.[8]

-

Low Temperature: The reaction is carried out at 0°C to control the exothermic nature of the reaction and minimize the formation of side products.

-

Immediate Dissolution: The crude product is dissolved immediately to prevent degradation, as it can darken upon standing.[7]

-

Activated Carbon: This is used to adsorb colored impurities, yielding a purer final product. However, its use should be minimal as DAMN can be strongly adsorbed onto it.[7]

The Central Role of Diaminomaleonitrile in Prebiotic Synthesis

DAMN's significance lies in its ability to serve as a precursor to a diverse range of biomolecules, including purines, pyrimidines, and amino acids.[1][4]

Synthesis of Purines and Pyrimidines: The Building Blocks of Nucleic Acids

Purines and pyrimidines are the nitrogenous bases that form the core of DNA and RNA.[9] The synthesis of these crucial molecules is a key step in the origin of genetic material.

A critical reaction in the prebiotic synthesis of purines is the photoisomerization of DAMN to diaminofumaronitrile (DAFN).[10][11] This is followed by a photochemical rearrangement of DAMN to form 4-aminoimidazole-5-carbonitrile (AICN), a key intermediate in the synthesis of purines like adenine and guanine.[1]

Caption: Photochemical pathways from DAMN to purines.

The formation of AICN from DAMN is a self-validating system in that the energy from ultraviolet light, a plausible energy source on the early Earth, drives the reaction forward.[3]

Once formed, AICN can undergo further reactions, such as condensation with other simple molecules like formamidine (derived from HCN), to form purines.[3] The synthesis of pyrimidines from DAMN is also considered plausible, though the pathways are less direct and may involve other HCN derivatives.[4]

Synthesis of Amino Acids and Peptides: The Foundation of Proteins

Amino acids are the monomers that polymerize to form proteins, the workhorses of modern biology. Early experiments have suggested that the acidic hydrolysis of diaminomaleonitrile can lead to the formation of simple amino acids such as glycine, alanine, and aspartic acid.[1]

More recent research has highlighted the potential of aminonitriles, the precursors to amino acids, to directly form peptides without first being converted to amino acids.[12][13] This bypasses the energy barrier associated with amino acid polymerization in aqueous environments.[14][15] While this research focuses on aminonitriles in general, the principle can be extended to the reactivity of DAMN and its derivatives.

Table 1: Representative Amino Acids Potentially Derived from DAMN

| Amino Acid | Plausible Prebiotic Synthesis from DAMN derivative |

| Glycine | Hydrolysis and decarboxylation of HCN trimer, a precursor to DAMN.[5] |

| Alanine | Acidic hydrolysis of DAMN.[1] |

| Aspartic Acid | Acidic hydrolysis of DAMN.[1] |

The Broader Context and Future Directions

The study of DAMN is not confined to terrestrial prebiotic chemistry. Its potential formation in extraterrestrial environments, such as on comets or in interstellar clouds where HCN is abundant, suggests that it could have been delivered to the early Earth.[1] The analysis of meteorites for DAMN and its derivatives is an active area of research that could provide further evidence for its role in the origins of life.[16][17]

Furthermore, the catalytic properties of DAMN and its derivatives are being explored. For instance, diiminosuccinonitrile (DISN), formed by the oxidation of DAMN, has been investigated as a potential prebiotic phosphorylating agent, capable of facilitating the formation of cyclic nucleotides.[18][19]

Conclusion

Diaminomaleonitrile occupies a central and indispensable position in our understanding of prebiotic chemistry. Its facile synthesis from the simple and likely abundant precursor, hydrogen cyanide, and its remarkable versatility as a chemical intermediate for the synthesis of nucleobases and amino acids, provide a robust and scientifically grounded pathway from the simple to the complex. The continued investigation into the chemistry of DAMN, both in terrestrial and extraterrestrial contexts, will undoubtedly continue to illuminate the chemical origins of life.

References

-

Szabla, R., et al. (2014). Molecular Mechanism of Diaminomaleonitrile to Diaminofumaronitrile Photoisomerization: An Intermediate Step in the Prebiotic Formation of Purine Nucleobases. Chemistry - A European Journal, 20(9), 2515-2521. [Link]

-

PubMed. (2014). Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. PubMed. [Link]

-

ResearchGate. (n.d.). Diaminomaleonitrile. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses. [Link]

-

Royal Society of Chemistry. (2021). The Role of Photochemistry in the Prebiotic Model of Formamide. Royal Society of Chemistry. [Link]

-

Ruiz-Bermejo, M., et al. (2023). The protometabolic nature of prebiotic chemistry. Chemical Society Reviews, 52(21), 7584-7607. [Link]

-

MDPI. (2022). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI. [Link]

-

Nature. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Nature. [Link]

-

Preprints.org. (2018). Spectroscopic Indicators of Diaminomaleonitrile Bisubstitution: A Review. Preprints.org. [Link]

-

PubMed. (1979). Prebiotic synthesis and reactions of nucleosides and nucleotides. PubMed. [Link]

-

Wikipedia. (n.d.). Diaminomaleonitrile. Wikipedia. [Link]

-

ResearchGate. (2018). Spectroscopic Indicators of Diaminomaleonitrile Bisubstitution: A Review. ResearchGate. [Link]

-

Semantic Scholar. (2013). Syntheses , Characterization and Spectroscopic Studies on Schiff base Complexes of Diaminomaleonitrile Wahengbam. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Diaminomaleonitrile. ResearchGate. [Link]

-

International Journal of Science and Research (IJSR). (2013). Syntheses, Characterization and Spectroscopic Studies on Schiff base Complexes of Diaminomaleonitrile. International Journal of Science and Research (IJSR). [Link]

- Google Patents. (n.d.). US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile.

-

PubMed. (1979). The prebiotic chemistry of nucleotides. PubMed. [Link]

-

Pharmaguideline. (n.d.). Biosynthesis of Purine and Pyrimidine Nucleotide. Pharmaguideline. [Link]

- Google Patents. (n.d.). CN104411680A - Method for preparing diaminomaleonitrile.

-

Elmhurst College. (n.d.). Purine and Pyrimidine Metabolism. Elmhurst College. [Link]

-

Slideshare. (n.d.). Biosynthesis of purine & pyrimidine. Slideshare. [Link]

-

Peptides. (2019). Peptides can be synthesized without amino acids. Peptides. [Link]

-

Technology Networks. (2024). Essential Chemical Compound May Have Played a Role in Life's Origin. Technology Networks. [Link]

-

Wikipedia. (n.d.). Abiogenesis. Wikipedia. [Link]

-

Nature Research. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research. [Link]

-

National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Center for Biotechnology Information. [Link]

-

PubMed. (2012). Understanding prebiotic chemistry through the analysis of extraterrestrial amino acids and nucleobases in meteorites. PubMed. [Link]

-

ScienceDaily. (2023). Scientists identify substance that may have sparked life on Earth. ScienceDaily. [Link]

-

Royal Society of Chemistry. (2017). Oxidative peptide bond formation of glycine–amino acid using 2-(aminomethyl)malononitrile as a glycine unit. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (2023). The protometabolic nature of prebiotic chemistry. National Center for Biotechnology Information. [Link]

-

NASA Technical Reports Server. (n.d.). Prebiotic Polymer Synthesis and the Origin of Glycolytic Metabolism. NASA Technical Reports Server. [Link]

-

National Center for Biotechnology Information. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (2012). Understanding prebiotic chemistry through the analysis of extraterrestrial amino acids and nucleobases in meteorites. Semantic Scholar. [Link]

-

ScienceDaily. (2019). Origin of life insight: Peptides can form without amino acids. ScienceDaily. [Link]

-

PubMed Central. (2021). Questions and Answers Related to the Prebiotic Production of Oligonucleotide Sequences from 3′,5′ Cyclic Nucleotide Precursors. PubMed Central. [Link]

-

Inverse. (2019). Origin of Life: Study Reveals How Peptides Formed in the Early Earth. Inverse. [Link]

-

National Center for Biotechnology Information. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. National Center for Biotechnology Information. [Link]

-

Wiley Online Library. (2010). METEORITICS & PLANETARY SCIENCE. Wiley Online Library. [Link]

-

Discover Magazine. (n.d.). Chemistry in Earth's Ancient Pools May Unlock the Mystery of Life's Origins. Discover Magazine. [Link]

-

MDPI. (2019). Prebiotic Soup Components Trapped in Montmorillonite Nanoclay Form New Molecules: Car-Parrinello Ab Initio Simulations. MDPI. [Link]

-

PubMed Central. (2017). The Prebiotic Kitchen: A Guide to Composing Prebiotic Soup Recipes to Test Origins of Life Hypotheses. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2019). Methodologies for Analyzing Soluble Organic Compounds in Extraterrestrial Samples: Amino Acids, Amines, Monocarboxylic Acids, Aldehydes, and Ketones. National Center for Biotechnology Information. [Link]

Sources

- 1. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 2. Abiogenesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The protometabolic nature of prebiotic chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00594A [pubs.rsc.org]

- 6. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 10. deepdyve.com [deepdyve.com]

- 11. Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptides can be synthesized without amino acids - Creative Peptides Blog [creative-peptides.com]

- 13. sciencedaily.com [sciencedaily.com]

- 14. communities.springernature.com [communities.springernature.com]

- 15. inverse.com [inverse.com]

- 16. Understanding prebiotic chemistry through the analysis of extraterrestrial amino acids and nucleobases in meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Understanding prebiotic chemistry through the analysis of extraterrestrial amino acids and nucleobases in meteorites. | Semantic Scholar [semanticscholar.org]

- 18. Prebiotic synthesis and reactions of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The prebiotic chemistry of nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,3-Diamino-2-butenedinitrile (DAMN)

Abstract

2,3-Diamino-2-butenedinitrile, commonly known as diaminomaleonitrile (DAMN), is a highly functionalized molecule of significant interest in synthetic chemistry and astrobiology.[1][2][3] As a tetramer of hydrogen cyanide (HCN), it is considered a key precursor in the prebiotic synthesis of nucleobases and amino acids.[1] In contemporary research, DAMN serves as a versatile building block for a wide array of heterocyclic compounds, including purines, pyrazines, and imidazoles, and for the development of novel polymers.[2][4][5][6] This guide provides a comprehensive technical overview of the solubility and stability characteristics of DAMN, offering field-proven insights and detailed experimental protocols for its characterization. It is intended for researchers, chemists, and drug development professionals who handle or utilize this compound in their work.

Physicochemical Properties and Molecular Structure

This compound is an organic compound with the chemical formula C₄H₄N₄.[7] Its structure features a central carbon-carbon double bond with two amino (-NH₂) groups and two nitrile (-C≡N) groups attached, predominantly existing as the cis isomer ((Z)-2,3-diaminobut-2-enedinitrile).[1][7][8] This unique arrangement of electron-donating amino groups and electron-withdrawing nitrile groups across a double bond confers a rich and complex chemical reactivity.[4]

The molecule's planarity and the presence of multiple hydrogen bond donors (N-H) and acceptors (N in nitrile and amino groups) are critical determinants of its solubility and intermolecular interactions.

Solubility Profile of Diaminomaleonitrile

The solubility of a compound is fundamental to its application in synthesis, purification, and formulation. The principle of "like dissolves like" provides a preliminary framework for understanding DAMN's behavior. Its structure possesses both polar functionalities (amino and nitrile groups) and a non-polar hydrocarbon backbone, leading to a nuanced solubility profile.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for DAMN across a wide range of organic solvents is not extensively documented in publicly available literature. The existing data, particularly for aqueous solubility, shows some variation, which may be attributable to differences in experimental conditions (e.g., temperature, pH) and purity of the compound. For many applications, direct experimental determination is recommended.

| Solvent | Chemical Formula | Type | Reported Solubility | Reference(s) |

| Water | H₂O | Polar Protic | Insoluble to sparingly soluble. Reported values range from <1 g/L to 5 g/L at ~20-25°C. | [7][10][11] |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble. Used as a solvent for polymerization reactions. | [3] |

| n-Pentanol | C₅H₁₂O | Polar Protic | Soluble. Used as a solvent for solvothermal polymerization. | [2] |

| n-Hexanol | C₆H₁₄O | Polar Protic | Soluble. Used as a solvent for solvothermal polymerization. | [2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Used as a solvent for NMR spectroscopy, indicating good solubility. | [12] |

Expert Insight: The variability in reported aqueous solubility underscores the importance of in-house verification. Factors such as pH can significantly alter the protonation state of the amino groups, thereby influencing water solubility. In organic synthesis, its demonstrated solubility in polar aprotic solvents like acetonitrile and DMSO makes these suitable media for reactions.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of DAMN in a solvent of interest. The causality behind this choice is its status as a gold-standard, robust method that ensures the solution reaches true equilibrium.

Methodology:

-

Preparation: Add an excess amount of DAMN powder to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-capped vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or rotator. Equilibrium may take several hours to days to establish; a 24-72 hour period is typically sufficient.[13][14]

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid material.

-

Sampling: Carefully extract a precise volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Quantification: Analyze the concentration of DAMN in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[15][] A pre-established calibration curve with known concentrations of DAMN is required for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of DAMN in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Workflow Visualization:

Caption: Workflow for quantitative solubility determination.

Stability Profile of Diaminomaleonitrile

Understanding the chemical stability of DAMN is critical for defining its storage conditions, shelf-life, and compatible reaction environments.[17] It is susceptible to degradation from several environmental factors.

Key Stability Factors and Degradation Pathways

-

Thermal Stability: DAMN is stable at ambient temperatures but can undergo exothermic self-polymerization when heated.[2][3] This polymerization can occur in the solid state or from the melt.[3] Upon heating, it may also decompose and generate highly toxic gases, including hydrogen cyanide and oxides of nitrogen.[18]

-

Photostability: The compound is explicitly noted to be light-sensitive.[10][18][19] Exposure to UV light can induce a cis-trans photoisomerization to its isomer, diaminofumaronitrile (DAFN).[8] Further UV irradiation can cause a photochemical rearrangement of DAMN into 4-aminoimidazole-5-carbonitrile (AICN), a crucial intermediate in prebiotic nucleobase synthesis.[1][8] Therefore, storage in amber vials or protected from light is mandatory.[18][19]

-

Atmospheric and Oxidative Stability: DAMN is sensitive to prolonged exposure to air.[7][10] Oxidation can occur, leading to the formation of byproducts. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

-

Hydrolytic Stability (pH): The stability of DAMN is pH-dependent.

-

Acidic Conditions: Acidic hydrolysis of DAMN has been shown to produce various amino acids, including aspartic acid, alanine, and glycine, a reaction of interest in prebiotic chemistry studies.[1]

-

Neutral/Basic Conditions: In neutral or basic solutions, DAMN can react with certain metal ions to form colored complexes.[6] Some microorganisms can enzymatically degrade DAMN, liberating hydrogen cyanide.[20] The presence of water during heating can also lead to hydrolysis byproducts.[2]

-

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. This protocol provides a systematic approach to evaluating the stability of DAMN under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of DAMN in a suitable, stable solvent (e.g., acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled containers for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.